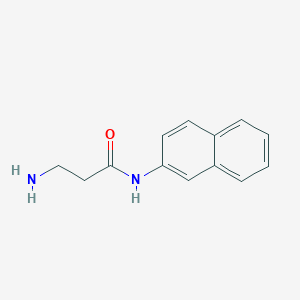

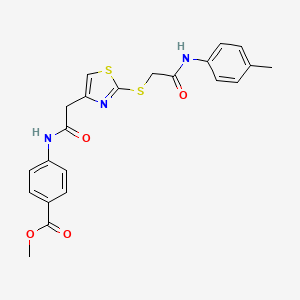

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

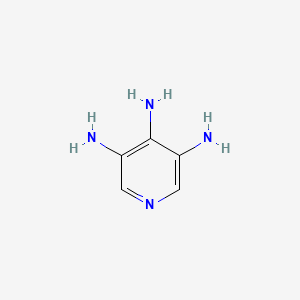

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-NAM, is a small molecule compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. THFA-NAM is a derivative of nicotinamide, a form of vitamin B3, and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Metal-Ligand Bonding Research

Nicotinamide derivatives, like N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, play a significant role in metal-ligand bonding research. Studies have shown that these compounds, possessing pyridine ring nitrogen and carbonyl oxygen, can act as potential donors in coordination chemistry. This is exemplified by research on mercury(II) complexes, where nicotinamide derivatives act as ligands to form coordination compounds, offering insights into the modes of metal-ligand bonding and the possibility of forming polymeric structures through bidentate bridging ligands (Ahuja, Rai, & Singh, 1975).

Organic Synthesis and Transformation

Nicotinamide and its derivatives are pivotal in organic synthesis and transformation processes. For instance, thermolysis of N-arylnicotinamide oximes leads to the formation of various compounds, including benzimidazoles, nicotinonitrile, and phenols. Such reactions highlight the versatility of nicotinamide derivatives in facilitating complex organic transformations and the synthesis of heterocyclic compounds (Gaber, Muathen, & Taib, 2012).

Corrosion Inhibition

In the context of corrosion science, nicotinamide derivatives have been investigated for their potential as corrosion inhibitors for metals. Research into the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solutions has revealed that these compounds can significantly enhance the corrosion resistance of metals, demonstrating their utility in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Plant Metabolism

Nicotinamide plays a crucial role in the metabolism of higher plants, participating in processes such as the synthesis of nicotinamide adenine nucleotide and the formation of trigonelline, a compound found mainly in leaves and some seeds. This underscores the importance of nicotinamide derivatives in plant physiology and offers potential avenues for agricultural research and development (Matsui et al., 2007).

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)24-13-6-11-23-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHRKMMLWYYHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)

![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2875674.png)

![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)

![(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide](/img/structure/B2875676.png)

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)